molecular formula C18H23NO2 B1673596 Ketazocine CAS No. 36292-69-0

Ketazocine

Cat. No. B1673596
CAS RN: 36292-69-0
M. Wt: 285.4 g/mol
InChI Key: HQBZLVPZOGIAIQ-ONUMYQOESA-N
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Description

Ketazocine, also known as ketocyclazocine, is a benzomorphan derivative used in opioid receptor research . It is an exogenous opioid that binds to the κ opioid receptor .


Molecular Structure Analysis

This compound has a molecular formula of C18H23NO2 . It has an average mass of 285.381 Da and a monoisotopic mass of 285.172882 Da .

Scientific Research Applications

Kappa Opioid Agonist Properties

Ketazocine, along with other compounds like U-50,488, ethylketocyclazocine, and bremazocine, has been identified for its kappa opioid agonist properties. Voigtlander and Lewis (1982) compared these compounds in terms of analgesic cross-tolerance, antagonism of analgesia, and narcotic antagonist properties, suggesting this compound's utility in understanding kappa receptors in the central nervous system (Voigtlander & Lewis, 1982).

Classification as a Kappa-Opioid Agonist

This compound has been reassessed in vivo for its classification as a kappa-opioid agonist. Verlinde and Ranter (1988) used the rabbit vas deferens to study the opioid activity of this compound and other benzomorphans, providing insights into the structure-activity relationships of these compounds (Verlinde & Ranter, 1988).

Analgesic Comparison with Other Opioids

This compound's analgesic properties have been compared with other opioids in various settings. Bion (1984) studied the use of this compound for providing analgesia in patients with acute war injuries, highlighting its effectiveness and comparing it with pentazocine (Bion, 1984).

Opioid Receptor Affinity

Studies have explored the affinity of this compound for different opioid receptors. Takemori and Portoghese (1985) discussed the concept of multiple opioid receptors and the interactions of analgesic ligands like this compound, emphasizing its role in differentiating between mu and kappa receptors (Takemori & Portoghese, 1985).

Baroreceptor Reflex Function

This compound's impact on baroreceptor reflex function was investigated by Petty and Reid (1982). They explored how this compound, a kappa-opiate agonist, affects baroreceptor sensitivity in rabbits, offering insights into the role of exogenous opiates in baroreceptor reflex modulation (Petty & Reid, 1982).

Receptor Binding Characteristics

Research has been conducted to compare the receptor binding characteristics of this compound with other opiate agonists. Kosterlitzmm and Leslie (1978) investigated the interaction of various opiate agonists, including this compound, with mu and kappa receptors, contributing to the understanding of opiate receptor dynamics (Kosterlitzmm & Leslie, 1978).

Mechanism of Action

Activation of the κ opioid receptor by Ketazocine is known to cause sleepiness, a decrease in pain sensation, and potentially dysphoria, paranoia, and hallucinations . It also causes an increase in urine production because it inhibits the release of vasopressin .

Safety and Hazards

When handling Ketazocine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBZLVPZOGIAIQ-SDDDUWNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36292-69-0
Record name Ketocyclazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36292-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketazocine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036292690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETAZOCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IO4IG518S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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